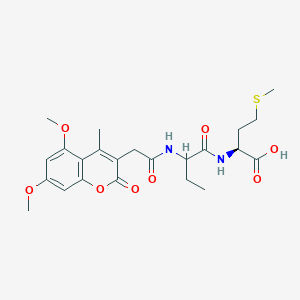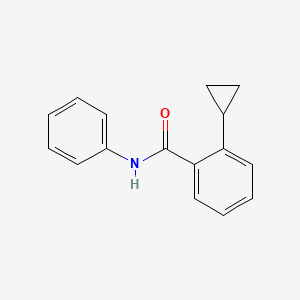
4-(10-Bromodecyl)-4'-methyl-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(10-Bromodecyl)-4’-methyl-1,1’-biphenyl: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by a biphenyl core substituted with a bromodecyl chain and a methyl group. The presence of the bromine atom makes it a versatile intermediate in organic synthesis, particularly in the formation of various functionalized biphenyl derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(10-Bromodecyl)-4’-methyl-1,1’-biphenyl typically involves the bromination of a decyl chain followed by its attachment to a biphenyl core. One common method includes the reaction of 4’-methyl-1,1’-biphenyl with 10-bromodecanol in the presence of a strong acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of 4-(10-Bromodecyl)-4’-methyl-1,1’-biphenyl may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of microreactor technology can enhance the efficiency of the bromination process and ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(10-Bromodecyl)-4’-methyl-1,1’-biphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, and alkoxides, to form a wide range of derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of decyl-substituted biphenyl derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-(10-Bromodecyl)-4’-methyl-1,1’-biphenyl is used as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various substitution reactions makes it valuable in the preparation of functionalized biphenyls for use in materials science and organic electronics .
Biology and Medicine: In biological research, this compound is used to study the interactions of brominated biphenyls with biological macromolecules.
Industry: Industrially, 4-(10-Bromodecyl)-4’-methyl-1,1’-biphenyl is used in the production of advanced materials, including liquid crystals and polymers. Its unique structure allows for the modification of material properties, making it useful in the development of high-performance materials .
Wirkmechanismus
The mechanism of action of 4-(10-Bromodecyl)-4’-methyl-1,1’-biphenyl involves its interaction with various molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This compound can also interact with cellular membranes, affecting their fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
- **4-[(10-Bromodecyl)oxy]benzaldehyde
- **N-(10-Bromodecyl)-4-methylbenzenesulfonamide
- **(10-Bromodecyl)benzene
Comparison: Compared to these similar compounds, 4-(10-Bromodecyl)-4’-methyl-1,1’-biphenyl is unique due to its biphenyl core, which provides additional stability and versatility in chemical reactions
Eigenschaften
CAS-Nummer |
919488-37-2 |
|---|---|
Molekularformel |
C23H31Br |
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
1-(10-bromodecyl)-4-(4-methylphenyl)benzene |
InChI |
InChI=1S/C23H31Br/c1-20-11-15-22(16-12-20)23-17-13-21(14-18-23)10-8-6-4-2-3-5-7-9-19-24/h11-18H,2-10,19H2,1H3 |
InChI-Schlüssel |
CKBUJUGIFCEPGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)CCCCCCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-(2-phenylhydrazinylidene)cyclohexa-2,5-dien-1-one](/img/structure/B12620755.png)
![(8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl) (2R)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate](/img/structure/B12620759.png)
![4-(2-Methoxyethoxy)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12620760.png)
![(1R,6S,7S,8R)-7,8-Dichlorobicyclo[4.2.0]oct-3-ene-2,5-diol](/img/structure/B12620774.png)
![2-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzonitrile](/img/structure/B12620782.png)
![1H-Imidazo[2,1-b]purin-4-amine, N,N,1-trimethyl-](/img/structure/B12620791.png)


![2-(3-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12620807.png)

![2-Amino-6-phenylpyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12620812.png)
![9-Chlorobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B12620826.png)
![4-[4-(Phenoxymethyl)phenyl]butanoic acid](/img/structure/B12620828.png)

